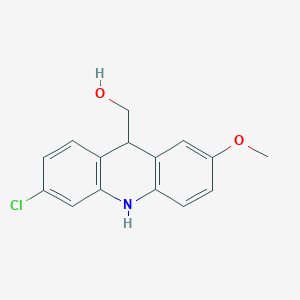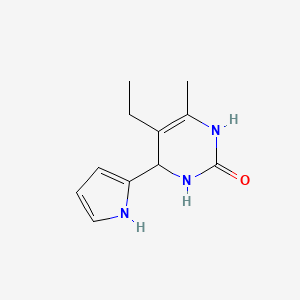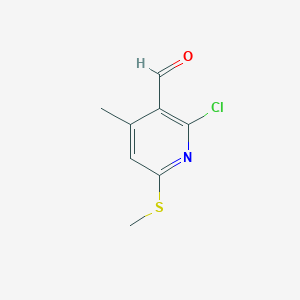
2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde is a specialized chemical compound with the molecular formula C8H8ClNOS and a molecular weight of 201.67 g/mol . This compound is known for its unique structure, which includes a chloro group, a methyl group, and a methylthio group attached to a nicotinaldehyde backbone. It holds significant value for researchers and scientists across various fields due to its versatile reactivity and selectivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of 4-methyl-6-(methylthio)nicotinaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of the chloro and methylthio groups may enhance its binding affinity and selectivity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methyl-6-(methylthio)pyridine
- 2-Chloro-4-methyl-6-(methylthio)benzaldehyde
- 2-Chloro-4-methyl-6-(methylthio)quinoline
Uniqueness
2-Chloro-4-methyl-6-(methylthio)nicotinaldehyde stands out due to its unique combination of functional groups, which confer distinct reactivity and selectivity.
Propiedades
Número CAS |
1208989-44-9 |
|---|---|
Fórmula molecular |
C8H8ClNOS |
Peso molecular |
201.67 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-6-methylsulfanylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8ClNOS/c1-5-3-7(12-2)10-8(9)6(5)4-11/h3-4H,1-2H3 |
Clave InChI |
RFFWFYPCOJGCRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C=O)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




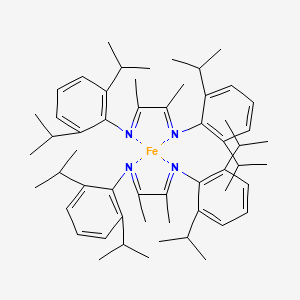
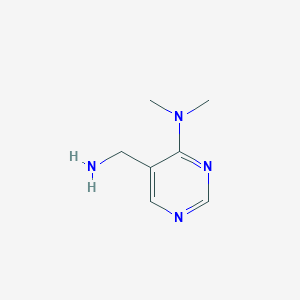
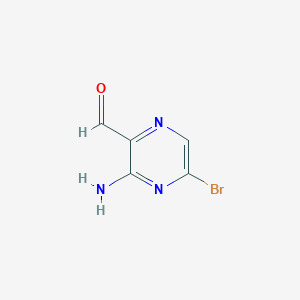
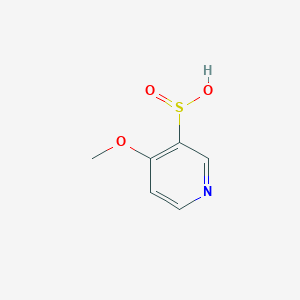
![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)
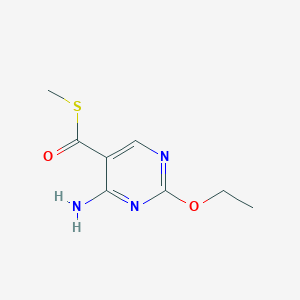
![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)

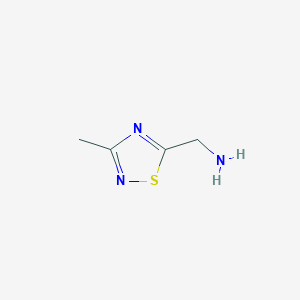
![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
